N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-cyanophenylamine: This can be achieved through the nitration of phenylamine followed by reduction.
Synthesis of 6-(pyrrolidin-1-yl)pyrimidine-4-thiol: This involves the cyclization of appropriate precursors under controlled conditions.
Formation of the final compound: The intermediate compounds are then reacted under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)acetamide
- N-(4-cyanophenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
- N-(4-cyanophenyl)-2-((6-(azepan-1-yl)pyrimidin-4-yl)thio)acetamide
Uniqueness
N-(4-cyanophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinyl-pyrimidinyl moiety, in particular, differentiates it from similar compounds and contributes to its specific interactions and effects.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c18-10-13-3-5-14(6-4-13)21-16(23)11-24-17-9-15(19-12-20-17)22-7-1-2-8-22/h3-6,9,12H,1-2,7-8,11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEAMTNECONXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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